Schisandrin

Descripción

Contextualization within Schisandra chinensis Phytochemistry

Schisandra chinensis, a woody vine native to East Asia, particularly China and Russia, is well-known for its medicinal properties mdpi.comebsco.comwikipedia.org. The plant's berries, often referred to as "five-flavor fruit" (wu wei zi) due to their complex taste profile encompassing sour, bitter, sweet, pungent, and salty notes, have been utilized in traditional medicine for centuries mskcc.orgapothekary.comtraditionalmedicinals.com.

The therapeutic potential of Schisandra chinensis is largely attributed to its rich and diverse chemical composition, which includes lignans (B1203133), flavonoids, phenolic acids, triterpenoids, organic acids, and essential oils mdpi.comwikipedia.orgresearchgate.net. Among these, lignans, particularly those of the dibenzocyclooctadiene type, are recognized as the primary bioactive compounds mdpi.comwikipedia.orgmdpi.com. Schisandrin (B1198587) is a prominent member of this group of lignans wikipedia.orgmdpi.com.

Dibenzocyclooctadiene lignans are characterized by a structure consisting of two phenylpropane units linked through the central carbons of the propane (B168953) chain mdpi.com. This compound, along with other related lignans like gomisin A, gomisin N, this compound B, and schisantherin A, are considered the most important bioactive lignans found in Schisandra chinensis wikipedia.orgmdpi.com. The concentration of these lignans can vary depending on the part of the plant, with the highest content typically found in the seeds and fruits mdpi.commdpi.commdpi.com. For instance, studies have reported this compound content in fruits ranging from 2.2 to 14.5 mg/g mdpi.com.

Table 1: Reported Lignan (B3055560) Content in Schisandra chinensis Fruits

| Compound | Content Range (mg/g dry weight) | Source Part |

| This compound | 2.2 - 14.5 | Fruits |

| Gomisin N | 2.1 - 12.2 | Fruits |

| Gomisin A | 0.9 - 9.8 | Fruits |

(Data compiled from search results mdpi.com)

Another study examining different parts of the plant found this compound to be the dominant compound in berry extracts nih.govbohrium.com. The total content of Schisandra lignans was reported to be higher in fruit extracts (646.0 mg/100 g DW) compared to leaf extracts (240.7 mg/100 g DW) mdpi.comnih.gov.

Table 2: Dominant Lignans in Schisandra chinensis Fruit and Leaf Extracts

| Compound | Content in Fruits (mg/100 g DW) | Content in Leaves (mg/100 g DW) |

| This compound | 166.8 | 55.1 |

| γ-schizandrin | 96.2 | 24.5 |

| Gomisin A | 72.4 | Not specified |

| Angeloylgomisin (B10818263) H | 71.6 | 31.4 |

| Schizantherin B | 56.8 | Not specified |

| Schizandrin (B1681555) D | Not specified | 31.3 |

Historical and Traditional Significance in Medicinal Applications

Schisandra chinensis has a long history of use in traditional Chinese medicine (TCM), dating back over 2,000 years mskcc.orgtraditionalmedicinals.com. In TCM, the berries are valued as a tonic and an adaptogen, believed to help the body adapt to various stressors and enhance vitality ebsco.commskcc.orgapothekary.comtraditionalmedicinals.com. The Chinese name "wu wei zi," meaning "five-flavor fruit," reflects the traditional understanding of its properties, with each flavor corresponding to different organs in the body mskcc.orgtraditionalmedicinals.com.

Traditionally, Schisandra chinensis has been used for a wide range of ailments, including respiratory issues like coughs and asthma, diarrhea, insomnia, fatigue, and kidney problems ebsco.commskcc.org. It was also traditionally used to improve liver function and as a general tonic to enhance physical and mental performance mdpi.comebsco.commskcc.orgapothekary.com. Indigenous Siberian hunters reportedly used Schisandra to increase stamina, endurance, and night vision, as well as to stave off hunger and thirst apothekary.comtraditionalmedicinals.com.

The traditional uses highlight a recognition of the plant's diverse effects on the body, many of which are now being explored and validated through contemporary scientific research focusing on compounds like this compound.

Contemporary Research Landscape of this compound

Modern scientific research has increasingly focused on isolating and understanding the specific compounds responsible for the traditional uses of Schisandra chinensis, with a significant emphasis on lignans like this compound. The contemporary research landscape is characterized by investigations into the various biological activities of this compound and its related compounds.

Studies have explored the antioxidant properties of this compound, noting its ability to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, and to inhibit lipid peroxidation nih.govsigmaaldrich.com. This antioxidant activity is considered crucial to many of its observed health benefits, including protective effects on the liver and nervous system mskcc.orgnih.govscientificarchives.com. Research indicates that this compound B, a related lignan, can directly scavenge free radicals and protect against oxidative damage nih.gov.

The hepatoprotective effects of Schisandra chinensis lignans, including this compound, are a major area of research mdpi.comebsco.comscientificarchives.com. Preclinical studies have shown that Schisandra extracts can protect against chemically-induced liver injury by reducing inflammatory cytokines, oxidative stress markers, and enhancing endogenous antioxidant activity scientificarchives.com. This compound B, specifically, has been shown to play a role in liver protection nih.gov.

Furthermore, contemporary research is investigating the potential of this compound in other areas, such as its anti-inflammatory and potential anticancer activities mdpi.comnih.govfrontiersin.orgarabjchem.org. Studies have indicated that this compound can inhibit inflammatory responses by affecting pathways like NF-κB mdpi.commedchemexpress.com. Regarding anticancer activity, research suggests that this compound and other Schisandra lignans may induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells through various mechanisms mdpi.comnih.govfrontiersin.org. For example, this compound B has been shown to induce apoptosis in breast cancer cells mdpi.com. This compound itself has demonstrated inhibition of proliferation in certain cancer cell lines in vitro medchemexpress.com.

Neuroprotective effects of Schisandra lignans, including this compound, are also being studied. Research suggests they may protect neuronal cells from oxidative damage and improve cognitive function ebsco.comapothekary.comnih.gov.

Table 3: Summary of Contemporary Research Areas for this compound and Schisandra Lignans

| Research Area | Key Findings |

| Antioxidant Activity | Increases antioxidant enzyme activity (SOD, GSH), inhibits lipid peroxidation, scavenges free radicals. nih.govsigmaaldrich.com |

| Hepatoprotection | Protects against chemically-induced liver injury, reduces inflammation, enhances detoxification. mdpi.comscientificarchives.com |

| Anti-inflammatory | Inhibits inflammatory pathways (e.g., NF-κB). mdpi.commedchemexpress.com |

| Anticancer Potential | Induces apoptosis, inhibits cell proliferation in various cancer cell lines. mdpi.comnih.govfrontiersin.orgmedchemexpress.com |

| Neuroprotection | Protects neuronal cells from oxidative damage, potential for cognitive enhancement. ebsco.comapothekary.comnih.gov |

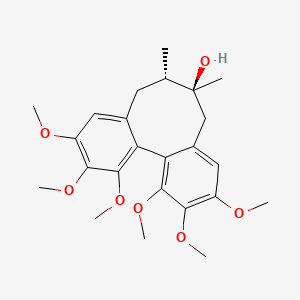

Structure

3D Structure

Propiedades

IUPAC Name |

(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOAORQXAOVJQ-RZFZLAGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-28-2 | |

| Record name | Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schizandrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHISANDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G01BQC0879 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Extraction Methodologies

Botanical Sourcing and Distribution of Schisandrin-Rich Species

The primary source of This compound (B1198587) is the Schisandra genus, a group of woody vines. While the genus includes approximately 25 species, Schisandra chinensis (Turcz.) Baill. is the most well-known and extensively studied species for its this compound content. nih.govresearchgate.netmdpi.com Schisandra chinensis, often referred to as the Chinese magnolia vine or five-flavor berry, is native to East Asia, with its natural distribution encompassing regions of Russia, northeastern China, Japan, and Korea. nih.govfrontiersin.org It thrives in humid climates, such as forests and mountain slopes. nih.gov Due to its medicinal value, S. chinensis is also cultivated in various temperate countries, including parts of North America and Europe. nih.govmdpi.com

Other Schisandra species also contain schisandrins, although they may be less studied or have different distribution patterns. These include Schisandra rubriflora and Schisandra sphenanthera. wikipedia.orgmdpi.com Schisandra sphenanthera is primarily found in western and southern China, with potentially suitable areas distributed across provinces like Shaanxi, Chongqing, Guizhou, Sichuan, and Hubei. frontiersin.org Schisandra rubriflora is naturally found in the Sichuan Province of China. mdpi.com The concentration of this compound and other lignans (B1203133) can vary depending on the specific plant part (fruits, seeds, stems, leaves, roots), harvest time, and ecological factors like climate and soil characteristics. mdpi.comnih.govfrontiersin.org Fruits of S. chinensis are particularly rich in lignans, with this compound often being a dominant metabolite. mdpi.comnih.gov

Table 1: this compound Content in Different Parts of Schisandra chinensis

| Plant Part | This compound Content (mg/100 g DW) | Reference |

| Fruits | 166.8 (dominant metabolite) | mdpi.com |

| Leaves | 55.1 | mdpi.com |

Note: DW refers to dry weight.

Research indicates that the total content of lignans can be highest in the roots and lowest in the leaves of S. chinensis. nih.gov Delayed harvest time has been associated with a decrease in the lignan (B3055560) content in S. chinensis. mdpi.comnih.gov

Advanced Extraction Techniques for this compound

Efficient extraction and purification methods are crucial to obtain this compound from its botanical sources. Various advanced techniques have been developed and optimized for this purpose, often focusing on improving yield, purity, and efficiency compared to traditional methods. mdpi.comoup.commdpi.com

Preparative Counter-Current Chromatography

Preparative counter-current chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), is a widely described method for the preparative separation and purification of this compound and other lignans from Schisandra extracts. mdpi.comtandfonline.comnih.gov HSCCC is a support-free liquid-liquid partition chromatography technique that minimizes irreversible adsorption of the sample onto a solid support, a limitation often encountered in conventional column chromatography. tandfonline.com

Studies have successfully applied HSCCC for the one-step separation and purification of this compound from crude extracts of Schisandra chinensis. For instance, HSCCC using a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) successfully yielded this compound with a purity over 98% from a petroleum ether extract. tandfonline.comresearchgate.net Another study utilizing n-hexane-methanol-water (35:30:3, v/v) as the solvent system achieved high purity for deoxythis compound (B1241246) and gamma-schisandrin. nih.gov The combination of silica (B1680970) gel column chromatography and HSCCC has also been demonstrated as an effective strategy for separating and purifying multiple lignans, including this compound, from S. chinensis fruits. ceon.rs

Table 2: Examples of this compound Purification using HSCCC

| Source Material | Solvent System (v/v) | Purity (%) | Reference |

| S. chinensis petroleum ether extract | n-hexane-ethyl acetate-methanol-water (22:8:20:20) | >98 | tandfonline.comresearchgate.net |

| S. chinensis petroleum ether extract | n-hexane-methanol-water (35:30:3) | >98 (for deoxythis compound) | nih.gov |

Supercritical Fluid Extraction Optimization

Supercritical fluid extraction (SFE) is another advanced technique employed for extracting this compound and other lignans from Schisandra species. oup.comnih.govwaters.comnih.gov SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. nih.govwaters.comresearchgate.net This method offers advantages such as relatively low extraction temperatures, which can help preserve thermolabile compounds, and the ability to easily separate the solvent from the extract by simply depressurizing. oup.comwaters.com

Research has focused on optimizing SFE conditions to enhance the yield and efficiency of this compound extraction. Optimized conditions for SFE of lignans from Schisandra chinensis have been reported, including parameters such as pressure, temperature, and the addition of modifiers like methanol (B129727). nih.govwaters.comdntb.gov.ua For example, an online SFE system coupled with supercritical fluid chromatography (SFC) optimized SFE conditions at 15 MPa, 50°C, and 4 minutes with supercritical CO2 adding 1% methanol for the quantitative analysis of lignans, including this compound. nih.gov Another study using a preparative SFE system for extracting Schisandra berries utilized a pressure of 200 bar, a temperature of 40 °C, and a mixture of 99% CO2 and 1% isopropyl alcohol. waters.com While some studies suggest that changes in temperature or pressure may have little effect on extraction yield with Schisandra, optimization efforts continue to explore the most effective parameters. waters.com

Table 3: Examples of Optimized SFE Conditions for Schisandra Lignans

| Pressure | Temperature | Co-solvent | Time | Application | Reference |

| 15 MPa | 50°C | 1% methanol | 4 min | Quantitative analysis | nih.govdntb.gov.ua |

| 200 bar | 40°C | 1% isopropyl alcohol | 60 min | Preparative extraction | waters.com |

Column Fractionation and Purification Strategies

Column fractionation and various purification strategies are often employed after initial extraction to isolate and purify this compound to desired levels. mdpi.commdpi.comceon.rsphcog.com These methods can involve different types of stationary phases and elution techniques.

Silica gel column chromatography is a common initial step for pre-separation of Schisandra extracts, dividing them into fractions based on polarity. ceon.rs These fractions can then be subjected to further purification using other chromatographic techniques.

Reversed-phase liquid chromatography (RP-LC), including preparative high-performance liquid chromatography (HPLC), is widely used for the purification of this compound and other lignans. mdpi.comphcog.comnih.gov For instance, preparative HPLC using an octadecylsilyl (ODS) column and a mobile phase of methanol-water has been successfully used to purify schisandrol A (a synonym for this compound) from S. chinensis stems, achieving a purity of over 95%. phcog.comnih.gov The combination of ODS column separation followed by preparative HPLC has proven effective in obtaining highly purified this compound. phcog.comnih.gov

Macroporous resin columns are also utilized in the initial stages of purification to separate compounds based on adsorption properties. mdpi.comphcog.com After extraction, the crude extract can be separated on a macroporous resin column and eluted with a graded series of solvents, such as ethanol (B145695), to obtain fractions enriched in lignans. phcog.com These fractions can then be further purified using techniques like ODS column chromatography and preparative HPLC. phcog.com

The combination of different chromatographic techniques, such as silica gel column chromatography followed by HSCCC, or macroporous resin column separation followed by ODS column and preparative HPLC, represents efficient strategies for isolating and purifying this compound and other related lignans from complex Schisandra extracts. ceon.rsphcog.com

Table 4: Examples of Column Chromatography and Purification Methods

| Method | Stationary Phase / Column Type | Mobile Phase / Eluent | Application | Reference |

| Silica gel column chromatography | Silica gel | Not specified in detail | Pre-separation | ceon.rs |

| Preparative HPLC | ODS column | Methanol-water (55:45, v/v) | Purification of schisandrol A | phcog.comnih.gov |

| Macroporous resin column separation | AB-8 macroporous resin | Graded ethanol series | Initial separation | phcog.com |

| ODS column separation followed by Prep HPLC | ODS column, Prep HPLC (ODS) | Methanol-water | Purification of schisandrol A | phcog.comnih.gov |

Biosynthesis and Structural Elucidation Research

Proposed Biosynthetic Pathways of Dibenzocyclooctadiene Lignans (B1203133)

The biosynthesis of dibenzocyclooctadiene lignans, including schisandrin (B1198587), is a complex process that originates from the phenylpropanoid pathway. Unlike the biosynthesis of some other lignan (B3055560) types that start with pinoresinol, the pathway for dibenzocyclooctadiene lignans is believed to be initiated with the synthesis of isoeugenol (B1672232) nih.gov.

A proposed pathway suggests that isoeugenol molecules are further metabolized through catalytic reactions involving enzymes such as dirigent proteins (DIR) and pinoresinol-lariciresinol reductase (PLR) to form intermediates like verrucosin (B10858016) and dihydroguaiaretic acid nih.gov. Dihydroguaiaretic acid is then thought to be converted into the dibenzocyclooctadiene skeleton through several steps potentially catalyzed by O-methyltransferases (OMTs), cytochrome P450 enzymes (CYPs), and/or UDP-glycosyltransferases (UGTs) nih.govmdpi.comcjnmcpu.com. While significant progress has been made in identifying genes and enzymes involved in the early steps, the complete biosynthetic pathway leading specifically to this compound is still not fully elucidated nih.govmdpi.comcjnmcpu.comresearchgate.netsciencegate.app.

Studies utilizing transcriptome sequencing in Schisandra chinensis have provided insights into the genes potentially involved in lignan biosynthesis. For instance, candidate unigenes homologous to isoeugenol synthase 1 (IGS1) and dirigent-like protein (DIR), which are believed to catalyze key upstream steps in this compound biosynthesis, have been identified, and their expression levels have been observed to increase during fruit development nih.govsciencegate.appresearchgate.net. The phenylpropanoid pathway, specifically the branch leading to coniferyl alcohol biosynthesis, appears to be upregulated during the postfruit development stage and forms a transcriptional network with fruit ripening-related genes nih.govsciencegate.app.

Another perspective on the initiation of the pathway involves coniferyl alcohol. It is proposed that coniferyl alcohol can be acetylated by coniferyl alcohol acyltransferase (CFAT), a reaction considered a first committed step in a hypothetical pathway leading to dibenzocyclooctadiene lignans frontiersin.orgasu.edu. A gene encoding a CFAT (ScBAHD1) has been identified and characterized in S. chinensis, showing acetyltransferase activity with coniferyl alcohol frontiersin.orgasu.edu.

The biosynthesis of these lignans involves the oxidative polymerization of two phenylpropane units, a process influenced by a series of enzymatic modifications mdpi.com.

Isomeric Forms and Stereochemical Characterization of Schisandrins

This compound exists in various isomeric forms, contributing to the complexity of the compound profile in Schisandra species. These isomers often differ in their stereochemistry, particularly regarding the biphenyl (B1667301) linkage characteristic of dibenzocyclooctadiene lignans. The C18-dibenzocyclooctadiene skeleton can exhibit different configurations, notably S-biphenyl and R-biphenyl configurations acgpubs.org.

This compound B (also known as γ-schisandrin) is a prominent example, and it exists as stereoisomers, including (+)-Schisandrin B and (-)-Schisandrin B google.comacs.orgnih.gov. These stereoisomers can exhibit different biological activities acs.orgnih.gov. For instance, studies on the stereoisomers of this compound B have shown variations in their potency as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) acs.orgnih.gov.

Other this compound-type lignans found in Schisandra species include this compound A, this compound C, deoxythis compound (B1241246), and various gomisins and schisantherins, many of which also possess isomeric forms and distinct stereochemical arrangements acgpubs.orgscielo.brresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. The isolation and characterization of these isomers require sophisticated analytical techniques.

Advanced Spectroscopic Methods for Definitive Structure Confirmation

The definitive structural elucidation and stereochemical characterization of this compound and its isomers rely heavily on advanced spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, and HMBC), is fundamental for determining the connectivity of atoms and identifying functional groups within the molecule acgpubs.orgscielo.brresearchgate.netresearchgate.netnih.gov. Comparison of experimental NMR data with reported values for known compounds is a common practice for identification acgpubs.orgresearchgate.net.

Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is crucial for determining the molecular formula and obtaining fragmentation patterns that provide insights into the structure acgpubs.orgscielo.brresearchgate.netnih.govnih.gov. Techniques like UPLC-Q-TOF/MS are widely used for the rapid identification and analysis of multiple components, including lignans, in Schisandra extracts by examining characteristic fragments and neutral losses researchgate.netnih.gov.

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral centers and the conformation of the biphenyl axis in dibenzocyclooctadiene lignans acgpubs.orgresearchgate.net. Single-crystal X-ray diffraction analysis, when possible, provides unambiguous determination of the three-dimensional structure and absolute configuration acs.orgnih.gov.

Other chromatographic techniques like High-Performance Liquid Chromatography (HPLC), including preparative HPLC, are employed for the isolation and purification of individual this compound isomers and related lignans before spectroscopic analysis acgpubs.orgscielo.brresearchgate.netresearchgate.net. hyphenated techniques combining chromatography with MS (e.g., LC-MS, GC-MS) are powerful tools for the separation, identification, and quantification of these compounds in complex plant extracts researchgate.netmdpi.comnih.gov.

Preclinical Pharmacological Investigations of Schisandrin

Antioxidant Activity Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Schisandrin (B1198587) has demonstrated significant antioxidant properties through multiple mechanisms.

Direct Reactive Oxygen Species Scavenging Potentials

This compound and other lignans (B1203133) from Schisandra chinensis have shown the capacity to directly scavenge reactive oxygen species. Schisandra chinensis fruit ethanolic extract, containing these lignans, could directly scavenge ROS, thereby alleviating hydrogen peroxide (H₂)O₂-induced inhibition of cell growth in C2C12 cells nih.gov. Different schisandrins were also found to neutralize ROS generated by human polymorphonuclear leukocytes stimulated with phorbol (B1677699) myristate acetate (B1210297) nih.gov. Studies using DCFH-DA assays have shown that this compound A and this compound B significantly reduced ROS levels induced by UVB irradiation in HaCaT cells plos.org. This direct scavenging ability contributes to the protective effects observed against oxidant-induced damage plos.org.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

This compound has been shown to enhance the activity and expression of key endogenous antioxidant enzymes. This compound B, a related lignan (B3055560), increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in mice, suppressing lipid peroxidation in models of cerebral oxidative stress mdpi.com. Similarly, this compound C has been reported to enhance SOD and GPx activities mdpi.com. This compound B also enhanced the expression of catalase, superoxide dismutase, glutathione peroxidase, and heme oxygenase-1 in tert-butyl hydroperoxide-injured human keratinocyte-derived HaCaT cells mdpi.comspandidos-publications.comspandidos-publications.com. This compound itself has been shown to increase SOD and GSH-px activities in the cerebral cortex and hippocampus of mice nih.gov. These findings indicate that this compound supports the body's natural defense mechanisms against oxidative damage by upregulating crucial antioxidant enzymes mdpi.comspandidos-publications.comspandidos-publications.comnih.gov.

Modulation of Cellular Glutathione Status and Metabolism

Cellular glutathione (GSH) plays a critical role in maintaining redox balance. This compound and its derivatives influence cellular glutathione status. This compound B increased cellular GSH levels in AML12 hepatocytes and protected against carbon tetrachloride-induced hepatotoxicity by increasing mitochondrial GSH levels and enhancing the activities of glutathione reductase (GR), GPx, and glutathione S-transferases mdpi.comscientificarchives.com. This compound B and this compound C have been observed to decrease cellular glutathione pools in THP-1 cells helsinki.fi. While this compound B can elicit a glutathione antioxidant response, this compound A's anti-inflammatory action was associated with a greater decrease in cellular reduced glutathione levels and a greater increase in glutathione S-transferase activity in RAW264.7 macrophages plos.org. This compound treatment in mice has also been shown to increase GSH levels and the GSH/GSSG ratio in the cerebral cortex and hippocampus nih.gov. This modulation of glutathione status contributes to this compound's protective effects against oxidative stress mdpi.comnih.govhelsinki.fiplos.org.

Anti-inflammatory Modulations

Inflammation is a complex biological response involved in various pathological conditions. Preclinical studies have demonstrated that this compound possesses anti-inflammatory properties mediated through the modulation of signaling pathways and the regulation of inflammatory mediators.

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAP Kinases)

This compound has been shown to inhibit key pro-inflammatory signaling pathways, including NF-κB and MAP kinases. This compound A suppresses lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by suppressing the NF-κB, MAPK (JNK, p38, and ERK), and PI3K/Akt pathways spandidos-publications.comspandidos-publications.comnih.gov. This compound itself inhibits nitric oxide (NO) production, prostaglandin (B15479496) E₂ (PGE₂) release, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) expression, which results from the inhibition of NF-κB, JNK, and p38 MAPK activities in RAW 264.7 macrophages researchgate.netsentosacy.com. This compound B has also been reported to inhibit NF-κB signaling and MAPK pathways (ERK, JNK, and p38) in various cell types and models, including in osteoclastogenesis and chondrocytes inflammation frontiersin.orgdovepress.com. Inhibition of NF-κB activation, including the degradation of IκBα and phosphorylation of P65, has been observed with this compound B treatment frontiersin.org. Similarly, this compound A inhibits IL-1β-induced inflammation and cartilage degradation via suppression of MAPK and NF-κB signal pathways in rat chondrocytes frontiersin.org. These findings highlight this compound's ability to interfere with central inflammatory signaling cascades spandidos-publications.comspandidos-publications.comnih.govresearchgate.netsentosacy.comfrontiersin.orgdovepress.comfrontiersin.org.

Anti-Inflammasome Activity (e.g., NLRP3)

Research indicates that schisandrins can modulate inflammasome activation, particularly the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This compound A has been shown to attenuate ferroptosis and NLRP3 inflammasome-mediated pyroptosis in models of diabetic nephropathy, potentially through mechanisms involving mitochondrial damage and the AdipoR1/AMPK-ROS pathway. Studies have also demonstrated that this compound A can inhibit NLRP3 inflammasome activation in a mouse model of COPD, suggesting an anti-inflammatory effect in lung injury. Furthermore, comparative studies have shown that this compound A, B, and C can suppress Propionibacterium acnes-induced IL-1β secretion and pyroptosis by inhibiting NLRP3 inflammasome activation in THP-1 cells, with this compound C exhibiting the highest potency, followed by this compound B and then this compound A. These lignans were also found to inhibit the production of mitochondrial ROS and ATP release.

Modulation of JAK2/STAT3 Inflammatory Pathways

This compound has been shown to influence the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are involved in inflammation and other cellular processes. This compound A has been reported to inhibit microglia-mediated neuroinflammation by inhibiting the JAK2-STAT3 signaling pathway, along with the TRAF6-NF-κB pathway. This inhibition involves the suppression of JAK2 and STAT3 phosphorylation and subsequent blockage of STAT3 nuclear translocation. In the context of acute lung injury induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of the JAK2/STAT3 signaling pathway, leading to reduced protein expression levels of iNOS and COX-2. Additionally, this compound has been found to inhibit vascular smooth muscle cell proliferation and migration by targeting JAK2 and regulating the JAK2/STAT3 pathway. This compound B has also been reported to suppress the phosphorylation of JAK2/STAT3 in prostate cancer cell lines.

Antitumor Efficacy in Preclinical Models

Numerous preclinical studies have investigated the antitumor potential of this compound and its derivatives against various cancer types. This compound B, in particular, has demonstrated significant antitumor activity by inhibiting cell proliferation, metastasis, and promoting apoptosis in various malignant tumors.

Inhibition of Malignant Cellular Proliferation

This compound compounds have shown the ability to inhibit the proliferation of various cancer cell lines. This compound B has been reported to inhibit the proliferation of human cholangiocarcinoma cells in a dose- and time-dependent manner. Similar inhibitory effects on proliferation have been observed in liver cancer, colorectal cancer, breast cancer, osteosarcoma, gastric cancer, and glioma cell lines. This compound C has also demonstrated dose-dependent cytotoxicity against human hepatocellular carcinoma (Bel-7402), breast cancer (Bcap37), and nasopharyngeal carcinoma (KB-3-1) cell lines, with Bel-7402 cells being the most sensitive. This compound A has been shown to inhibit the proliferation of non-small cell lung cancer cells and colorectal cancer cells.

Interactive Table 1: IC50 Values of this compound Compounds in Various Cancer Cell Lines (Example Data)

| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Source |

| This compound C | Bel-7402 | 81.58 ± 1.06 | 48 | |

| This compound C | KB-3-1 | 108.00 ± 1.13 | 48 | |

| This compound C | Bcap37 | 136.97 ± 1.53 | 48 | |

| This compound B | LNCaP (Prostate) | 25 | 72 | |

| This compound B | DU145 (Prostate) | 48 | 72 | |

| This compound B | SW480 (Colon) | 84 | 72 | |

| This compound B | SGC-7901 (Gastric) | 93 | 72 | |

| This compound B | HCT116 (Colon) | Data available, specific value varies by experiment | 48 | |

| This compound B | HT29 (Colon) | Data available, specific value varies by experiment | 48 | |

| This compound B | SW620 (Colon) | Data available, specific value varies by experiment | 48 |

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Suppression of Cancer Cell Colony Formation

Beyond inhibiting immediate proliferation, this compound compounds have also been shown to suppress the long-term ability of cancer cells to form colonies, a measure of their reproductive viability. This compound B significantly reduced the colony-forming abilities of human cholangiocarcinoma cells (HCCC-9810 and RBE). Similarly, this compound B treatment significantly reduced the colony-forming abilities of colon cancer cell lines such as HCT116, HT29, and SW620 after 48 hours of treatment. This compound A has also been reported to inhibit the colony formation by non-small cell lung cancer cells.

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism underlying the antitumor effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This compound B has been shown to induce apoptosis in various cancer cell types, including human hepatoma cells (SMMC-7721), prostate cancer cell lines (DU145 and LNCaP), gallbladder cancer cells, and cholangiocarcinoma cells. This compound C has also been reported to induce apoptosis in human hepatocellular carcinoma (Bel-7402) cells, characterized by chromatin fragmentation and condensation. This compound A has been found to induce apoptosis in non-small cell lung cancer cells and breast cancer cells.

Interactive Table 2: Apoptosis Induction by this compound Compounds in Cancer Cells (Example Data)

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect / Mechanism | Source |

| This compound C | Bel-7402 | 75 | 24 | Chromatin fragmentation and condensation | |

| This compound C | Bel-7402 | 100 | 24 | 40.61 ± 1.43% hypodiploid cells (indicating apoptosis) | |

| This compound B | LNCaP (Prostate) | 2.5, 25, 50 | 48 | Apoptosis rates: 27.19%, 49.09%, 94.18% | |

| This compound B | DU145 (Prostate) | 2.5, 25, 50 | 48 | Apoptosis rates: 17.73%, 37.45%, 62.66% | |

| This compound B | HCCC-9810 (Cholangiocarcinoma) | Dose-dependent increase | Not specified | Apoptosis observed via Annexin V/PI staining | |

| This compound B | RBE (Cholangiocarcinoma) | Dose-dependent increase | Not specified | Apoptosis observed via Annexin V/PI staining | |

| This compound B | GBC-SD (Gallbladder) | 30, 60, 90 | 48 | Increased percentage of apoptotic cells | |

| This compound B | NOZ (Gallbladder) | 30, 60, 90 | 48 | Increased percentage of apoptotic cells | |

| This compound B | HCT116 (Colon) | Increasing concentrations | Not specified | Accumulation of apoptotic and necrotic cells observed via Annexin V/PI staining |

Activation of Mitochondrial Apoptotic Pathways

Several studies highlight the involvement of the mitochondrial apoptotic pathway in this compound-induced cell death in cancer cells. This compound B has been shown to induce apoptosis in human hepatoma SMMC-7721 cells through intrinsic mitochondrial pathways, involving Hsp70 and caspases-3, 7, and 9. In cholangiocarcinoma cells, this compound B induced apoptosis by decreasing the mitochondrial membrane potential (ΔΨm) in a dose-dependent manner and regulating the expression of apoptosis-related proteins, including upregulating Bax and cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while downregulating Bcl-2. This compound B also induces apoptosis in gallbladder cancer cells, which involves a decrease in mitochondrial membrane potential and regulation of proteins like Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and Bcl-2. The generation of reactive oxygen species (ROS) is also implicated in the activation of mitochondrial-mediated apoptosis by this compound B in prostate cancer cells. Overexpression of CHOP, induced by this compound B in colon cancer cells, can lead to the translocation of BAX protein from the cytosol to the mitochondria, contributing to cell death.

Involvement of Death Receptor Pathways

While the search results primarily highlight the involvement of the mitochondrial apoptotic pathway, some studies suggest potential links to death receptor-mediated apoptosis. For instance, Schisandra chinensis seed extracts have been shown to increase the levels of cleaved Caspase-8, an initiator caspase involved in the extrinsic, death receptor-mediated pathway, in addition to Caspase-9 (intrinsic pathway) in breast cancer cells bslonline.org. Other compounds, not specifically this compound but mentioned in the context of death receptors, have been shown to upregulate death receptor 4 (DR4) and death receptor 5 (DR5) expression, enhancing TRAIL-induced apoptosis fishersci.seebiohippo.comsci-hub.se. While direct evidence for this compound's strong involvement with DR4 or DR5 is not prominently featured in the provided snippets, the observed activation of Caspase-8 by Schisandra chinensis extracts suggests that components within these extracts, potentially including schisandrins, might influence this pathway.

Cleavage of Caspase-3 and Caspase-9

Multiple studies demonstrate that this compound, particularly this compound B (Sch B), induces apoptosis in various cancer cell lines through the activation and cleavage of caspases, specifically caspase-3 and caspase-9. This suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway.

Research on gallbladder cancer cells treated with Sch B showed an upregulation of cleaved caspase-9 and cleaved caspase-3 in a dose-dependent manner researchgate.netmdpi.com. Similarly, in human cholangiocarcinoma cells, Sch B treatment led to the upregulation of cleaved caspase-3 and cleaved caspase-9 nih.gov. Studies on glioma cells also indicate that Sch B triggers apoptosis through the activation of caspase-3 and caspase-9 frontiersin.org. Furthermore, Sch B has been shown to induce apoptosis in colorectal cancer cell lines by activating caspase-3 frontiersin.org. In prostate cancer cells, Sch B promotes apoptosis spandidos-publications.comnih.gov. Schisandra chinensis seed extracts induced apoptosis in breast cancer cells, increasing the levels of cleaved Caspase-9 and cleaved Caspase-3 bslonline.org.

The cleavage of PARP (poly (ADP-ribose) polymerase), a downstream target of activated caspase-3, has also been observed in conjunction with caspase activation in gallbladder cancer and cholangiocarcinoma cells treated with Sch B researchgate.netnih.gov.

Data Table: Effect of this compound B on Caspase and Apoptosis-Related Proteins

| Cancer Cell Type | This compound Compound | Effect on Cleaved Caspase-3 | Effect on Cleaved Caspase-9 | Effect on Bax | Effect on Bcl-2 | Reference |

| Gallbladder Cancer | This compound B | Upregulation | Upregulation | Upregulation | Downregulation | researchgate.netmdpi.com |

| Cholangiocarcinoma | This compound B | Upregulation | Upregulation | Upregulation | Downregulation | nih.gov |

| Glioma | This compound B | Activation | Activation | Not specified | Upregulation | frontiersin.org |

| Colorectal Cancer | This compound B | Activation | Not specified | Not specified | Downregulation | frontiersin.org |

| Breast Cancer (Extract) | Schisandra chinensis seed extract | Increased levels | Increased levels | Increased levels | Downregulation | bslonline.org |

Mechanisms of Cell Cycle Arrest in Malignancy

This compound and its components have been shown to induce cell cycle arrest in various cancer cell types, preventing uncontrolled proliferation. The specific phase of arrest can vary depending on the cancer cell type and the concentration of the this compound compound.

G1/S Phase Checkpoint Regulation

Several studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase, preventing the transition into the DNA synthesis (S) phase.

This compound B treatment led to an accumulation of cells in the G0/G1 phase and a decrease in the S and M phases in colon cancer cells acs.org. In human cholangiocarcinoma cells, flow cytometric analysis revealed G0/G1 phase arrest following Sch B treatment nih.gov. Similarly, Sch B induced cell cycle arrest of glioma cells in the G0/G1 phase frontiersin.org. Low concentrations (10-20 µM) of schizandrin (B1681555) A (SchA) primarily induced G1/S-phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells spandidos-publications.comnih.govresearchgate.net. Deoxyschizandrin (B1210598), another lignan from Schisandra berries, induced G0/G1 phase cell cycle arrest in human ovarian cancer cells in a dose- and time-dependent manner mdpi.com. This compound B also exclusively arrested human gastric cancer cells in the G0/G1 phase wjgnet.com.

S Phase Arrest Induction

While G0/G1 arrest is commonly observed, some studies report S phase arrest. This compound B was found to promote S-phase cell arrest in human prostate cancer cells spandidos-publications.comnih.gov.

Modulation of Cyclin/CDK Complexes

The regulation of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. This compound affects the expression levels of these proteins, contributing to cell cycle arrest.

In gallbladder cancer cells, Sch B treatment resulted in the downregulation of cyclin D1 and CDK4 researchgate.netmdpi.com. Cyclin D1 is crucial for the G1/S transition mdpi.com. Downregulation of cyclin D1 mRNA expression was also observed in gastric cancer cells treated with this compound B, suggesting this as a mechanism for G0/G1 arrest wjgnet.com. In human cholangiocarcinoma cells, Sch B downregulated cyclin D1 and CDK4 nih.gov. In prostate cancer cells, Sch B reduced the levels of both cyclin E and CDK2. The study suggested that S phase arrest in these cells might be caused by the decrease of the Cyclin E/CDK2 complex and enhanced regulation of p21 spandidos-publications.com. In NSCLC cells, lower concentrations of SchA induced G1/S-phase arrest, and while higher concentrations led to apoptosis, the expression of p21 protein was increased by lower concentrations (10 µM) and decreased by higher concentrations (20-50 µM) spandidos-publications.comresearchgate.net. Deoxyschizandrin suppressed cyclin E expression in human ovarian cancer cells, and overexpression of cyclin E reversed the deoxyschizandrin-induced growth inhibition, indicating that cyclin E downregulation is at least partially required for the cell growth inhibition mdpi.com.

Data Table: Effect of this compound Compounds on Cell Cycle Regulatory Proteins

| Cancer Cell Type | This compound Compound | Cell Cycle Arrest Phase | Effect on Cyclin D1 | Effect on CDK4 | Effect on Cyclin E | Effect on CDK2 | Effect on p21 | Reference |

| Gallbladder Cancer | This compound B | G0/G1 | Downregulation | Downregulation | Not specified | Not specified | Not specified | researchgate.netmdpi.com |

| Cholangiocarcinoma | This compound B | G0/G1 | Downregulation | Downregulation | Not specified | Not specified | Not specified | nih.gov |

| Gastric Cancer | This compound B | G0/G1 | Downregulation (mRNA) | Not specified | Not specified | Not specified | Not specified | wjgnet.com |

| Prostate Cancer | This compound B | S | Not specified | Not specified | Reduced levels | Reduced levels | Enhanced | spandidos-publications.com |

| NSCLC | Schizandrin A | G1/S (low conc.) | Not specified | Not specified | Not specified | Not specified | Increased (low conc.), Decreased (high conc.) | spandidos-publications.comresearchgate.net |

| Ovarian Cancer | Deoxyschizandrin | G0/G1 | Not specified | Not specified | Suppressed expression | Not specified | Not specified | mdpi.com |

| Colon Cancer | This compound B | G0/G1 | Not specified | Not specified | Not specified | Not specified | Not specified | acs.org |

Specific Antitumor Effects and Associated Mechanisms Across Cancer Types (In Vitro and Animal Studies)

Preclinical studies have investigated the antitumor effects of this compound compounds in various cancer models, both in vitro (cell culture) and in vivo (animal studies).

Gallbladder Cancer: this compound B inhibited the proliferation and viability of human gallbladder cancer cells in vitro and inhibited tumor growth in nude mice carrying subcutaneous tumor xenografts. The mechanisms involved the induction of apoptosis by regulating apoptosis-related protein expression, including upregulation of Bax, cleaved caspase-9, cleaved caspase-3, and downregulation of Bcl-2, NF-κB, cyclin D1, and CDK4 researchgate.netmdpi.com.

Cholangiocarcinoma: this compound B inhibited the proliferation of human cholangiocarcinoma cells in vitro and in vivo. It induced apoptosis by upregulating Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, and downregulating cyclin D1, Bcl-2, and CDK4 nih.gov.

Glioma: this compound B induced cell cycle arrest in the G0/G1 phase and triggered apoptosis through the activation of caspase-3, caspase-9, PARP, and Bcl-2. It also significantly inhibited the tumor growth of glioma cells in vivo frontiersin.org.

Colorectal Cancer: The combination of this compound B and panitumumab induced apoptosis of colorectal cancer cell lines by activating caspase-3 and downregulating Bcl-2 frontiersin.org. This compound B alone also arrested colon cancer cells in the G0/G1 phase acs.org.

Prostate Cancer: this compound B inhibited prostate cancer cell proliferation and promoted apoptosis and S-phase cell arrest in DU145 and LNCaP cells. The apoptosis process was associated with oxidative stress generation, inhibition of androgen receptor, and phosphorylation of PI3K/AKT and STAT3/JAK2 spandidos-publications.comnih.gov.

Non-Small Cell Lung Cancer (NSCLC): Low concentrations of schizandrin A induced G1/S-phase cell cycle arrest, while higher concentrations caused apoptosis in NSCLC cell lines in vitro. SchA treatment reduced cell viability and inhibited cell proliferation spandidos-publications.comnih.govresearchgate.net.

Ovarian Cancer: Deoxyschizandrin induced G0/G1 phase cell cycle arrest and inhibited cyclin E expression in human ovarian cancer cells in vitro. Overexpression of cyclin E reversed the growth inhibition mdpi.com.

Gastric Cancer: this compound B inhibited the proliferation and aberrant mitosis of human gastric cancer cells in vitro, which may be due to the down-regulation of cyclin D1 mRNA expression, causing G0/G1 cell cycle arrest wjgnet.com. This compound C has also been reported to inhibit proliferation and induce apoptosis in gastric cancer cell lines e-nps.or.kr.

Breast Cancer: Schisandra chinensis seed extracts induced apoptosis and inhibited breast cancer cell growth in MCF-7 cells in vitro. This involved the activation of caspases (including Caspase-8, Caspase-9, Caspase-7, and Caspase-3) and downregulation of Bcl-2 family proteins bslonline.org. This compound B has also been shown to enhance doxorubicin-induced apoptosis in MCF-7 cells, associated with caspase 9 activation wjgnet.com.

Hepatic Cancer: this compound C has been reported to inhibit proliferation and induce apoptosis in hepatic cancer cell lines e-nps.or.kr. This compound B can inhibit the proliferation of human hepatoma SMMC-7721 cells and induce apoptosis, involving caspase-3-dependent and caspase-9-independent pathways, accompanied by down-regulation of Hsp70 protein expression wjgnet.com.

This compound, a group of bioactive lignans found in Schisandra species, particularly Schisandra chinensis, has been the subject of numerous preclinical investigations for its potential antitumor properties. These studies explore its effects on various cancer types, focusing on mechanisms such as inhibiting cell proliferation and metastasis, and promoting apoptosis. This compound B (Sch B) is a notable dibenzocyclooctene-type lignan found in S. chinensis and has shown significant antitumor activity in preclinical models. wikipedia.orgresearchgate.net this compound A (Sch A) is another bioactive lignan from Schisandra fruits, also demonstrating anti-tumor activities. sigmaaldrich.comnih.gov

Hepatocellular Carcinoma

Multiple studies have demonstrated that this compound B can inhibit the progression of hepatocellular carcinoma (HCC) cell lines. frontiersin.orgresearchgate.net Sch B has been shown to promote apoptosis and restrain the proliferation, migration, and invasion of Huh-7 cells by targeting the RhoA/ROCK1 pathway. frontiersin.orgresearchgate.netnih.gov Additionally, Sch B can induce apoptosis in human hepatoma cells (SMMC-7721) by downregulating heat shock protein 70 (hsp70) and upregulating Caspase-3 expression. researchgate.netfrontiersin.org Research also suggests that Sch B can induce autophagy in Hepa1-6 cells by leading to an accumulation of reactive oxygen species (ROS). researchgate.netfrontiersin.org Furthermore, Sch B inhibited the growth of HCC tumors in vivo and reduced the expression of fibronectin 1 (FN1). nih.gov

Breast Cancer (e.g., Triple-Negative Breast Cancer)

Preclinical studies have indicated that this compound B possesses antitumor potential in breast cancer. frontiersin.orgfrontiersin.org Sch B has been shown to attenuate metastasis in animal models by modulating epithelial-to-mesenchymal transition (EMT) or the STAT3 pathway. acs.org Specifically in triple-negative breast cancer (TNBC), this compound B has revealed anti-tumor effects. researchgate.net It can significantly suppress the growth, migration, and invasion of TNBC cell lines and patient-derived TNBC cells. researchgate.net Sch B hinders the progression of TNBC by suppressing the production of interleukin-1β (IL-1β) induced by NLRP3. frontiersin.orgresearchgate.net Sch B can also restrain the phosphorylation and nuclear translocation of STAT3, induce cell cycle arrest and apoptosis, thereby inhibiting the growth, migration, and clone formation of TNBC cells. frontiersin.orgfrontiersin.org this compound A has also been found to suppress the development of TNBC cells in vitro and in xenograft mouse models by inducing cell cycle arrest and cell death, as well as suppressing overactivation of Wnt signaling. nih.govmdpi.com Sch A treatment also activated ER stress in TNBC cells. nih.gov

Colorectal Cancer

This compound B has demonstrated antitumor potential in colorectal cancer (CRC). researchgate.netfrontiersin.orgfrontiersin.org Studies have shown that Sch B can prevent or treat colitis-associated colon cancer. acs.orgbiorxiv.org Sch B reduced cell proliferation and triggered apoptosis in human colon cancer cell lines. biorxiv.org It has been found that Sch B induced apoptosis by interacting with and upregulating C/EBP homologous protein (CHOP), a process that involves activated unfolded protein responses. frontiersin.orgacs.orgbiorxiv.org CHOP knockdown alleviated the Sch B-induced reduction in cell viability and apoptosis. biorxiv.org Sch B also reduced colon tumor growth in vivo. biorxiv.org Additionally, Sch B indirectly regulates Smad ubiquitination regulatory factor 2 (SMURF2) by suppressing the protein expression of Sirtuin 1 (SIRT1) and restrains the growth and metastasis of colon cancer cells. frontiersin.orgfrontiersin.org In a xenograft mouse model of CRC, this compound B showed potent anti-tumor effects and synergistic effects when co-treated with 5-fluorouracil (B62378) (5-FU). biorxiv.org Sch B was found to modulate drug metabolism and bioavailability and attenuate multidrug resistance (MDR) gene expression. biorxiv.org

Prostate Cancer

Research has demonstrated that this compound B induces the apoptosis of prostate cancer cell lines. frontiersin.orgfrontiersin.org This process is associated with its capacity to generate oxidative stress, its inhibition of androgen receptor, and the phosphorylation of PI3K/AKT and JAK2/STAT3. frontiersin.orgfrontiersin.orgspandidos-publications.comnih.gov Sch B could inhibit prostate cancer cell proliferation and promote DU145 and LNCaP cell apoptosis and S‑phase cell arrest. spandidos-publications.comnih.gov Sch B was reported to induce cytotoxicity of prostate cancer cells through inhibition of Akt. nih.gov

Glioma

This compound B has been reported to exhibit antitumor activity in glioma. acs.org Research has shown that Sch B can inhibit the migration and invasion of glioma cells by suppressing the expression of p-Akt, p-mTOR, and MMP-9 in the PI3K/Akt-mTOR-MMP-9 signaling pathway. frontiersin.orgfrontiersin.org Additionally, Sch B regulates the HOTAIR-miR-125a-mTOR pathway by reducing hox transcript antisense intergenic RNA (HOTAIR) expression and increasing miR-125a-5p expression to suppress the migration and invasion of glioma cell lines. frontiersin.orgfrontiersin.org Sch B was also shown to induce glioma cell apoptosis by diminishing the mitochondrial membrane potential (ΔΨm). acs.org Sch B was reported to induce cytotoxicity of glioma cancer cells through inhibition of Akt. nih.gov

Head and Neck Squamous Cell Carcinoma

Preclinical studies have investigated the effects of this compound B on head and neck squamous cell carcinoma (HNSCC) cells. researchgate.netresearcher.life Sch B significantly induced apoptosis and autophagy in Cal27 HNSCC cells. researchgate.netresearcher.life Inhibition of autophagy was found to enhance the apoptotic effect of Sch B on Cal27 cells. researchgate.netresearcher.life Sch B-activated autophagy in Cal27 cells was dependent on the nuclear factor-kappa B (NF-κB) pathway, and ROS acted as a regulator of this pathway. researchgate.netresearcher.life

Osteosarcoma

This compound B has demonstrated antitumor properties in osteosarcoma (OS). nih.gov In cell experiments, Sch B inhibited OS cell proliferation, migration, and invasion, and increased OS cell apoptosis in 143B, MG63, Saos2, and U2OS cells. nih.gov Mechanistically, Sch B blocked OS cell proliferation in the G1 phase. nih.gov In animal models, Sch B significantly inhibited OS growth and lung metastasis in vivo. frontiersin.orgnih.gov Sch B inhibits OS cell proliferation, migration, and invasion, and promotes apoptosis via the inhibition of the Wnt/β‑catenin and PI3K/Akt signaling pathways. frontiersin.orgnih.gov

Cholangiocarcinoma

This compound B has demonstrated inhibitory effects on human cholangiocarcinoma (CCA) cells in preclinical studies, both in vitro and in vivo. Research indicates that this compound B can inhibit the viability and proliferation of CCA cells in a dose- and time-dependent manner. nih.govbiorxiv.org Furthermore, studies using flow cytometry have revealed that this compound B treatment can induce G0/G1 phase cell cycle arrest in CCA cells. nih.gov The induction of apoptosis in intrahepatic cholangiocarcinoma cells has also been observed, as indicated by Annexin V/PI double staining. nih.gov Mechanistically, Western blot analysis has shown that this compound B induces apoptosis by upregulating pro-apoptotic proteins such as Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while downregulating anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as cyclin D1 and CDK-4. nih.gov In vivo studies using athymic nude mice bearing HCCC-9810 xenografts have shown that this compound B significantly inhibited tumor growth. nih.gov

Ovarian Cancer

Deoxyschizandrin, another lignan found in Schisandra berries, has been investigated for its anti-cancer effects on human ovarian cancer cell lines. Studies have shown that deoxyschizandrin can induce G0/G1 phase cell cycle arrest in ovarian cancer cells and inhibit the expression of cyclin E. mdpi.comresearchgate.net Overexpression of cyclin E was found to significantly reverse the deoxyschizandrin-induced inhibition of cell growth. mdpi.comresearchgate.net Deoxyschizandrin treatment in A2780 ovarian cancer cells led to increased production of reactive oxygen species and decreased activation of Akt. mdpi.comresearchgate.net The cell growth inhibition induced by deoxyschizandrin was markedly suppressed by Akt overexpression, suggesting the involvement of the Akt pathway. mdpi.comresearchgate.net Additionally, deoxyschizandrin was observed to inhibit the expression of M2 phenotype markers (CD163 and CD209) in tumor-associated macrophages (TAMs) stimulated by ovarian cancer cells. mdpi.comresearchgate.net The expression and production of tumor-promoting factors such as MMP-9, RANTES, and VEGF, which are elevated in TAMs, were significantly suppressed by deoxyschizandrin treatment. mdpi.comresearchgate.net These findings suggest that deoxyschizandrin exerts anti-cancer effects by inducing cell cycle arrest in ovarian cancer cells and reducing the protumoral phenotype of TAMs. mdpi.comresearchgate.net

Melanoma

Preclinical studies have investigated the effects of this compound B on melanoma cells, highlighting its potential to inhibit cell viability and malignant progression. Research indicates that this compound B can significantly inhibit melanoma cell viability in a dose-dependent manner. nih.govresearchgate.net Flow cytometry analysis has revealed that this compound B induces melanoma cell cycle arrest at the G1/S phase. researchgate.net Furthermore, studies have shown that this compound B inhibits the migration and invasion of melanoma cells. nih.govresearchgate.net The potential mechanism underlying these effects involves the inhibition of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net In vivo studies using animal models have demonstrated that this compound B significantly inhibited the growth of melanoma xenografts. nih.govresearchgate.net

Gallbladder Cancer

This compound B has shown potential as a therapeutic agent for gallbladder cancer in preclinical investigations. Studies have demonstrated that this compound B inhibits the viability and proliferation of human gallbladder cancer cells in a dose- and time-dependent manner. researchgate.net this compound B has been shown to induce apoptosis in gallbladder cancer cells by modulating the expression of apoptosis-related proteins. frontiersin.orgresearchgate.netresearchgate.net Western blot analysis of treated cells revealed the upregulation of Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP, alongside the downregulation of Bcl-2, NF-κB, cyclin D1, and CDK-4. researchgate.netresearchgate.net this compound B also reduced the levels of cyclin D1 and CDK4 in gallbladder cancer cell lines GBC-SD and NOZ. researchgate.net Furthermore, in vivo studies using nude mice carrying subcutaneous NOZ tumor xenografts showed that this compound B inhibited tumor growth. researchgate.net

Hepatoprotective Research

This compound and other lignans from Schisandra chinensis have been traditionally used for liver health, and modern preclinical research has explored their hepatoprotective mechanisms, including the modulation of hepatic lipid metabolism and the enhancement of xenobiotic-metabolizing enzymes. scientificarchives.comscientificarchives.commdpi.com

Modulation of Hepatic Lipid Metabolism in Non-Alcoholic Fatty Liver Disease (NAFLD) Models

This compound B has been investigated for its effects on hepatic lipid metabolism in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). Studies in obese mice fed a high-fat diet have shown that a long-term, low-dose regimen of this compound B can induce an antihyperlipidemic response. nih.gov However, a single bolus high dose of this compound B was observed to increase serum/hepatic lipid levels in mice, suggesting a dose and time-dependent biphasic response on lipid metabolism. nih.gov Research using high-fat diet-induced fatty liver in rats demonstrated that Schisandra chinensis extracts, containing lignans like this compound, significantly lowered total lipid and triglyceride contents in the liver compared to the high-fat diet group. koreascience.kr The addition of Schisandra chinensis to the high-fat diet also resulted in a significant decrease in liver cholesterol concentration. koreascience.kr Histological observations of liver tissues from rats treated with Schisandra chinensis showed a reduction in the size and number of lipid droplets in hepatocytes compared to the typical fatty liver morphology seen in the high-fat diet group. koreascience.kr this compound A has also been shown to effectively improve dyslipidemia and hepatic lipid metabolism abnormalities in MAFLD mice induced by a high-fat diet. sciopen.com It reduced hepatic lipid deposition and pathological damage, potentially by regulating the endoplasmic reticulum stress (ERS) signaling pathway. sciopen.com

Enhancement of Hepatic Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)

This compound and other Schisandra lignans have been shown to modulate the activity of hepatic xenobiotic-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. Multiple in vitro and animal studies have indicated that Schisandra extracts and isolated lignans can induce the activity of liver enzymes, including CYP3A and CYP2E1. scientificarchives.com By modulating these enzymes, this compound may improve the hepatic clearance of toxins and drugs. scientificarchives.com Studies have investigated the inhibitory potential of this compound on various CYP enzymes using human liver microsomes. This compound showed moderate inhibition (IC50 ≤ 16 μM) on CYP1A2, CYP2B6, CYP2C19, CYP2E1, and CYP3A, while exhibiting weaker inhibition (IC50 = 22.0 ~ 43.0 μM) on other P450s. nih.gov Specifically, this compound was found to inhibit CYP3A with IC50 values ranging from 10.5 to 16.0 μM. nih.gov this compound B has also been reported to modulate cytochrome P450 3A activity (CYP3A) in vivo in rats and alter the pharmacokinetic profiles of other CYP3A substrates. mdpi.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 3001664 |

| Deoxyschizandrin | 155256 |

Data Tables

Table 1: Effects of this compound B on Apoptosis-Related Proteins in Gallbladder Cancer Cells

| Protein | Effect of this compound B Treatment | Reference |

| Bax | Upregulation | researchgate.netresearchgate.net |

| Cleaved Caspase-9 | Upregulation | researchgate.netresearchgate.net |

| Cleaved Caspase-3 | Upregulation | researchgate.netresearchgate.net |

| Cleaved PARP | Upregulation | researchgate.netresearchgate.net |

| Bcl-2 | Downregulation | researchgate.netresearchgate.net |

| NF-κB | Downregulation | researchgate.netresearchgate.net |

| Cyclin D1 | Downregulation | researchgate.netresearchgate.net |

| CDK-4 | Downregulation | researchgate.netresearchgate.net |

Table 2: Effects of this compound on Hepatic Lipid Metabolism in NAFLD Models

| Model Organism | Diet/Condition | This compound Treatment | Observed Effect on Hepatic Lipids | Reference |

| Mice | High-fat diet (Obese) | Long-term, low dose | Antihyperlipidemic response | nih.gov |

| Mice | High-fat diet | Single bolus high dose | Increased serum/hepatic lipid levels (Biphasic response) | nih.gov |

| Rats | High-fat diet | Schisandra chinensis extract | Significantly lowered total lipid and triglyceride contents; Decreased cholesterol | koreascience.kr |

| Mice | High-fat diet (MAFLD) | This compound A | Improved dyslipidemia, reduced hepatic lipid deposition | sciopen.com |

Table 3: Inhibitory Effects of this compound on Human Cytochrome P450 Enzymes

| CYP Isoform | IC50 (µM) Range (Inhibition) | Reference |

| CYP1A2 | ≤ 16 (Moderate) | nih.gov |

| CYP2B6 | ≤ 16 (Moderate) | nih.gov |

| CYP2C19 | ≤ 16 (Moderate) | nih.gov |

| CYP2E1 | ≤ 16 (Moderate) | nih.gov |

| CYP3A | 10.5 - 16.0 (Moderate) | nih.gov |

| Other P450s | 22.0 - 43.0 (Weak) | nih.gov |

Attenuation of Liver Enzyme Levels and Necrosis

Several preclinical studies have demonstrated the ability of this compound and Schisandra extracts to mitigate liver damage induced by various chemical toxins. A key indicator of hepatocellular injury is the elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum. Research in animal models of chemically-induced liver injury has consistently shown that treatment with Schisandra extracts or its components, including this compound, leads to a significant reduction in the levels of these enzymes compared to control groups. nih.govnih.govresearchgate.netfrontiersin.org This suggests a protective effect on hepatocyte membrane integrity. Furthermore, histological analyses in these models have revealed that this compound treatment attenuates hepatocyte necrosis and inflammatory cell infiltration in liver tissues. nih.govnih.gov

Table 1: Effects of Schisandra Treatment on Liver Enzymes in Chemically-Induced Liver Injury Models (Illustrative Findings from Preclinical Studies)

| Model of Injury | Treatment Used | Observed Effect on ALT Levels | Observed Effect on AST Levels | Reference |

| Carbon Tetrachloride | Schisandra extract | Reduced | Reduced | nih.gov |

| Acetaminophen | Schisandra extract | Reduced | Reduced | nih.gov |

| Alcohol | Schisandra extract | Reduced | Reduced | nih.gov |

| Carbon Tetrachloride | This compound B | Attenuated | Not specified | |

| Chemically-induced NAFLD | Schisandra sphenanthera extract | Reduced | Not specified |

These findings collectively indicate that this compound contributes to the hepatoprotective effects of Schisandra by preserving liver cell integrity and reducing the extent of liver damage.

Anti-fibrotic Potential in Chemically-Induced Liver Injury Models

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common consequence of chronic liver injury. Preclinical studies have explored the potential of this compound to inhibit or reverse this process in chemically-induced fibrosis models. Research has shown that Schisandra extracts and lignans, including this compound, can suppress the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver. nih.govnih.govfrontiersin.org Inhibition of HSC activation is considered a key strategy for preventing fibrosis progression. Studies utilizing models of carbon tetrachloride-induced liver fibrosis in rodents have demonstrated that this compound treatment leads to decreased collagen deposition in liver tissues. nih.gov This anti-fibrotic effect is thought to be mediated, in part, by the downregulation of signaling pathways involved in fibrosis, such as the transforming growth factor-beta (TGF-β)/Smad pathway, and by promoting HSC apoptosis. Additionally, this compound B has been shown to regulate macrophage polarization and alleviate liver fibrosis via activation of PPARγ.

Neuroprotective Studies

Beyond its effects on the liver, preclinical research has highlighted the neuroprotective properties of this compound and related compounds, suggesting potential benefits in various neurological conditions.

Mitigation of Oxidative Damage in Neuronal Cells

Oxidative stress plays a significant role in the pathogenesis of many neurological disorders. This compound, particularly this compound B, has demonstrated notable antioxidant activity in neuronal systems. Studies have shown that this compound B can protect neuronal cells against oxidative challenge by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increasing the levels of glutathione (GSH). Concurrently, it has been observed to reduce the levels of reactive oxygen species (ROS) and markers of lipid peroxidation, such as malondialdehyde (MDA). This mitigation of oxidative damage is considered a key mechanism underlying its neuroprotective effects. This compound A has also been reported to exhibit antioxidant properties and protect against oxidative stress-induced neuronal damage.

Improvement of Mitochondrial Function in Neural Systems

Mitochondrial dysfunction is intimately linked to neuronal degeneration and energy failure in the brain. Preclinical studies indicate that this compound B can improve mitochondrial function in neural systems. It has been shown to enhance cerebral mitochondrial antioxidant status and preserve mitochondrial structural integrity in experimental models. This compound B treatment has been associated with improved mitochondrial respiratory activity, which can lead to increased ATP generation in brain tissue. Furthermore, this compound has been shown to restore mitochondrial function impaired by amyloid-beta in primary hippocampal neurons, including alleviating the loss of mitochondrial membrane potential and improving cytochrome c oxidase activity. This suggests that this compound can support cellular energy metabolism vital for neuronal health.

Protection Against Cerebral Ischemia/Reperfusion Injury

Cerebral ischemia/reperfusion (I/R) injury, which occurs following stroke, involves a cascade of damaging events including oxidative stress, inflammation, and apoptosis. This compound B has demonstrated protective effects in models of cerebral I/R injury. Studies in rats have shown that this compound B treatment can reduce infarct volume and improve neurological scores after cerebral ischemia/reperfusion. The protective mechanisms are thought to involve the attenuation of inflammation and apoptosis. This compound B has been shown to inhibit inflammatory signaling pathways such as the TLR4/NF-κB pathway and regulate apoptotic markers. Additionally, its antioxidant effects contribute to mitigating the oxidative damage associated with reperfusion injury. The PI3K/Akt signaling pathway may also be involved in this compound B's protective effects against cerebral ischemia.

Amelioration of Age-Related Neurodegeneration

Given its antioxidant and mitochondrial-supporting properties, this compound B has been investigated for its potential in addressing age-related neurodegenerative conditions. Oxidative stress and mitochondrial dysfunction are considered common factors in the pathogenesis of these diseases. By mitigating oxidative damage and enhancing mitochondrial function, this compound B may offer a promising prospect for preventing or potentially delaying the onset of age-related neurodegeneration and enhancing brain health. This compound A has also shown potential relevance in the context of neurodegeneration due to its effects on memory impairment and promotion of neurogenesis, which could be beneficial in age-related cognitive decline and diseases like Alzheimer's.

Cardioprotective Investigations

Preclinical studies have investigated the cardioprotective effects of this compound, particularly in the context of ischemia-reperfusion (I/R) injury. Myocardial I/R injury can lead to significant damage, including apoptotic processes nih.gov.

Inhibition of Myocardial Cell Apoptosis in Ischemia-Reperfusion Injury Models

This compound B, a related lignan also found in Schisandra chinensis, has demonstrated protective effects against myocardial I/R injury in rats wikipedia.orgresearchgate.net. Studies suggest that this compound B can attenuate endoplasmic reticulum stress-induced apoptosis in myocardial tissue following I/R injury nih.gov. This protective effect may involve decreasing oxidative reactions and suppressing pathways related to endoplasmic reticulum stress nih.gov. Additionally, increased expression of heat shock protein (Hsp) 25 and Hsp70 has been shown to contribute, in part, to the cardioprotection afforded by this compound B pre-treatment against myocardial I/R injury in rats researchgate.net. This compound B has also been reported to reduce inflammation, inhibit apoptosis, and improve cardiac function following myocardial infarction researchgate.net. The cardioprotective mechanism of this compound B may also be associated with the PI3K/Akt pathway nih.gov. Activation of the PI3K/Akt pathway has been shown to reduce apoptosis in cardiomyocytes and mitigate mitochondrial oxidative damage, promoting better survival of cardiac function nih.gov.

Nephroprotective Research

Research has also focused on the nephroprotective potential of this compound, particularly in models of renal ischemia-reperfusion injury. Renal I/R injury is characterized by tubular cell necrosis and apoptosis, inflammation, and oxidative stress, leading to impaired renal function mdpi.com.

Reduction of Renal Pathological Damage in Ischemia-Reperfusion Injury Models

This compound B pre-treatment has been shown to significantly reduce renal pathological damage in mouse models of renal ischemia-reperfusion injury (RIRI) researchgate.netnih.gov. Histological analysis in studies has indicated that this compound B treatment can attenuate the damage observed in kidneys subjected to I/R, which typically includes thinning and necrosis of renal tubular epithelial cells, loss of the brush border, and formation of tubular casts, along with inflammatory cell infiltration nih.gov. Quantitative assessment of pathological damage scores has shown a significant reduction in this compound B-treated groups compared to untreated I/R groups researchgate.netnih.gov.

Data Table: Effect of this compound B Pre-treatment on Renal Pathological Damage Scores in a Mouse RIRI Model researchgate.netnih.gov

| Group | Pathological Damage Score (Mean ± SEM) |

| I/R Group | 4.33 ± 0.33 |

| Sch B-Treated Group 1 | 2.17 ± 0.17 |